molecular formula C36H35ClN4O4 B3026161 Erastin2

Erastin2

カタログ番号: B3026161
分子量: 623.1 g/mol
InChIキー: WLPHOTYCGOGILE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路:: エラスタン2の合成経路は、特定の化学変換を伴います。残念ながら、詳細な合成手順は文献にはあまり記載されていません。 エラスタン2はエラスタンのアナログとして合成されているため、その調製に関するいくつかの洞察を得られるかもしれません。

工業生産:: カスタム合成サービスを利用することで、この化合物を迅速に入手することができます .

化学反応の分析

エラスタン2の反応性の中心は、フェロトーシス誘導剤としての役割にあります。特定の反応は明確に示されていませんが、鉄代謝と酸化ストレスに関連するプロセスを経る可能性があります。一般的な試薬や条件は不明ですが、さらなる調査が必要です。

4. 科学研究への応用

エラスタン2は、さまざまな科学分野で応用されています。

    化学: 研究者は、システイン/グルタミン酸トランスポーターを含む細胞成分との相互作用を研究しています。

    生物学: エラスタン2は、特にフェロトーシスを含む細胞死経路の理解に役立ちます。

    医学: その潜在的な治療応用には、フェロトーシスが関与する神経変性疾患が含まれます。

    産業: 直接産業で使用されていませんが、エラスタン2の研究から得られた知見は、薬剤開発や鉄関連プロセスに役立つ可能性があります。

科学的研究の応用

Key Research Applications

The applications of Erastin2 can be categorized into several key areas:

  • Cancer Therapy :
    • Selective Cytotoxicity : this compound exhibits selective cytotoxic effects on cancer cells with RAS mutations, making it a promising candidate for targeted cancer therapies. It has been shown to enhance the sensitivity of these cells to conventional treatments like chemotherapy and radiotherapy .
    • Combination Therapies : Studies indicate that combining this compound with chemotherapeutic agents, such as cisplatin, can significantly enhance antitumor effects by promoting ferroptosis alongside apoptosis .
  • Understanding Ferroptosis :
    • Mechanistic Studies : this compound serves as a valuable tool for investigating the biochemical pathways involved in ferroptosis. Research utilizing this compound has elucidated the role of various cellular processes and genetic factors in regulating ferroptotic cell death .
    • Disease Models : The compound has been employed in various disease models to explore the implications of ferroptosis beyond cancer, including neurodegenerative diseases and ischemia-reperfusion injuries .
  • Pharmacological Research :
    • Development of Inhibitors : The study of this compound has spurred interest in developing other ferroptosis inducers and inhibitors, contributing to a broader understanding of potential therapeutic targets across different diseases .

Comparative Analysis with Other Compounds

This compound is part of a broader class of ferroptosis inducers, each with distinct mechanisms and applications. The following table highlights some key compounds alongside this compound:

Compound Mechanism of Action Unique Features
This compound Inhibits system Xc−; induces lipid peroxidationSelective for RAS-mutant cells; enhances sensitivity to chemo
RSL3 Directly inhibits GPX4More potent than Erastin but less selective
FIN56 Promotes GPX4 degradation; inhibits squalene synthaseDual mechanism affecting cholesterol metabolism
Sulfasalazine Inhibits system Xc−Primarily used for inflammatory bowel diseases; less potent
DPI7 Inhibits GPX4 activityFocused on direct enzyme inhibition

Case Studies

Several studies have documented the effectiveness of this compound across various types of cancer:

  • Pancreatic Cancer : Research has shown that this compound induces ferroptosis in pancreatic ductal adenocarcinoma cell lines, enhancing ROS production and inhibiting cell proliferation when combined with other agents .
  • Gastric Cancer : A study indicated that cysteine dioxygenase type 1 (CDO1) plays a crucial role in regulating the sensitivity of gastric cancer cells to this compound-induced ferroptosis .
  • Colorectal Cancer : Investigations revealed that P53 can inhibit this compound-induced ferroptosis in colorectal cancer cells by blocking dipeptidyl-peptidase-4 (DPP4), highlighting the complex interplay between genetic factors and drug efficacy .

作用機序

エラスタン2の作用機序は、system xc (-) トランスポーターの阻害を中心としています。システイン/グルタミン酸交換を阻害することで、酸化還元バランスを乱し、フェロトーシスを引き起こします。分子標的は、トランスポーターシステムの成分と下流経路である可能性があります。

類似化合物との比較

エラスタン2は、エラスタンと比較して効果が高いため、際立っています。類似の化合物には以下のようなものがあります。

    エラスタン: エラスタン2より効果が低い前駆体。

    フェロスタチン: これらの抗酸化剤は、脂質ペルオキシドを捕捉することでフェロトーシスに対抗します。

生物活性

Erastin2 is a synthetic compound recognized for its potent ability to induce ferroptosis, a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and its implications in cancer therapy.

Ferroptosis Induction
this compound primarily functions as an inhibitor of the cystine/glutamate transporter system Xc−. This transporter is crucial for maintaining cellular redox balance by facilitating cystine uptake and glutamate release. Inhibition of Xc− by this compound leads to decreased glutathione levels, a vital antioxidant, resulting in increased oxidative stress and subsequent ferroptosis in cancer cells, particularly those with RAS mutations.

Cellular Pathways Affected
Research has shown that this compound interacts with various cellular pathways:

  • Caspase-2 Role : Caspase-2 has been identified as a protective factor against ferroptotic cell death. Studies demonstrated that depletion of caspase-2 increased sensitivity to ferroptosis induced by this compound .
  • ERK Signaling : In head and neck squamous cell carcinoma (HNSCC), activated ERK1/2 signaling was linked to decreased efficacy of this compound, suggesting that ERK status may predict cellular response to ferroptosis induction .

Case Studies and Experimental Evidence

  • Caspase-2 Deficiency : A study indicated that caspase-2 knockout cells exhibited enhanced sensitivity to ferroptosis when treated with this compound, characterized by increased lipid peroxidation and reduced glutathione levels .
  • HNSCC Sensitivity : In another study focusing on HNSCC, it was found that cells overexpressing xCT were more susceptible to Erastin-induced ferroptosis. The inhibition of ERK signaling decreased the effectiveness of this compound treatment .
  • Comparative Analysis with Other Compounds : Research comparing this compound with other ferroptosis inducers revealed unique profiles in their mechanisms. For example, compounds like Fer-1 and bazedoxifene were noted for their ability to suppress this compound-induced ferroptosis through different pathways .

Data Tables

Study Focus Key Findings Mechanism
Caspase-2 RoleCaspase-2 depletion increases sensitivity to ferroptosis via this compound.Enhanced lipid peroxidation
HNSCC Cell LinesxCT overexpression correlates with increased susceptibility to this compound.ERK signaling inhibition reduces efficacy
Comparative Compound AnalysisIdentified potent inhibitors of Erastin-induced ferroptosis (e.g., Fer-1).Various mechanisms affecting ROS production

Applications in Cancer Therapy

This compound's ability to selectively induce ferroptosis in cancer cells presents promising therapeutic avenues:

  • Chemotherapy Sensitization : Evidence suggests that this compound can enhance the sensitivity of cancer cells to conventional chemotherapy and radiotherapy treatments .
  • Targeting Resistant Tumors : Given its unique mechanism of action, this compound may be particularly effective against tumors resistant to standard treatments, making it a valuable candidate for further clinical exploration.

特性

IUPAC Name

2-[[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]methyl]-3-(5-phenyl-2-propan-2-yloxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H35ClN4O4/c1-25(2)45-33-17-12-27(26-8-4-3-5-9-26)22-32(33)41-34(38-31-11-7-6-10-30(31)36(41)43)23-39-18-20-40(21-19-39)35(42)24-44-29-15-13-28(37)14-16-29/h3-17,22,25H,18-21,23-24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPHOTYCGOGILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=CC=CC=C2)N3C(=NC4=CC=CC=C4C3=O)CN5CCN(CC5)C(=O)COC6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H35ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Erastin2
Reactant of Route 2
Reactant of Route 2
Erastin2
Reactant of Route 3
Reactant of Route 3
Erastin2
Reactant of Route 4
Reactant of Route 4
Erastin2
Reactant of Route 5
Reactant of Route 5
Erastin2
Reactant of Route 6
Reactant of Route 6
Erastin2

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。